エルバスビル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

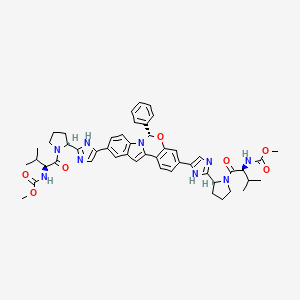

エルバスビル (MK-8742) は、C型肝炎ウイルス (HCV) によって引き起こされる慢性肝炎の治療に用いられる、直接作用型抗ウイルス薬であり、併用療法の一部として使用されます。これは、Merck によって開発され、2016 年 1 月に FDA によって承認されました。 エルバスビルは、ウイルス複製およびビリオン集合に不可欠な HCV 非構造タンパク質 5A (NS5A) の強力で選択的な阻害剤です .

科学的研究の応用

Elbasvir is primarily used in the medical field for the treatment of hepatitis C. It has shown high efficacy in achieving sustained virologic response (SVR) rates between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . Additionally, Elbasvir has been investigated for its potential antiviral efficacy against SARS-CoV-2, the virus responsible for COVID-19 . In the field of chemistry, Elbasvir serves as a model compound for studying the synthesis and activity of NS5A inhibitors .

作用機序

エルバスビルは、ウイルス複製およびビリオン集合に不可欠な HCV 非構造タンパク質 5A (NS5A) を阻害することによって効果を発揮します . NS5A を阻害することで、エルバスビルは C 型肝炎ウイルスの複製を防ぎ、ウイルス量を減らし、最終的に持続的なウイルス応答を実現します .

類似の化合物との比較

エルバスビルは、C 型肝炎の治療に使用できるいくつかの NS5A 阻害剤の 1 つです。 他の類似の化合物には、ダクラタビル、レディパスビル、オムビタビル、ピブレントアビル、ベルパタビルなどがあります . これらの化合物と比較して、エルバスビルは、臨床的抵抗性変異体に対する効力の向上と抵抗性プロファイルの改善を示しています . その独特のテトラサイクリックインドール系構造は、その高い有効性と選択性に寄与しています .

生化学分析

Biochemical Properties

Elbasvir is an inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A . This protein is essential for viral replication and virion assembly . Elbasvir prevents viral replication in HCV genotypes 1a, 1b, and 4 .

Cellular Effects

Elbasvir, as part of combination therapy, has been shown to achieve a sustained virologic response (SVR) between 94% and 97% for genotype 1 and 97% and 100% for genotype 4 after 12 weeks of treatment . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Molecular Mechanism

Elbasvir blocks NS5A, a protein necessary for hepatitis C virus replication and assembly .

Temporal Effects in Laboratory Settings

Elbasvir appears to undergo modest hepatic metabolism and is excreted primarily unchanged in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .

Metabolic Pathways

Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .

Transport and Distribution

Elbasvir has an estimated apparent volume of distribution of 680 liters . It is thought to distribute into most tissues including the liver . Elbasvir is more than 99.9% bound to plasma proteins . It binds both human serum albumin and α1-acid glycoprotein .

準備方法

エルバスビルの合成には、キラルアミン中間体のエナンチオ選択的合成を含むいくつかのステップが含まれます。このプロセスには、R-(+)-ジフェニルプロリノールと水素化ホウ素ナトリウムを用いた NH イミンの高度にエナンチオ選択的な還元が含まれます。 この標的キラル合成には、単純な出発物質と安価な触媒が必要です . 工業生産方法は、全体収率 55% の大規模なエナンチオ選択的合成を含みます .

化学反応の分析

エルバスビルは、酸化、還元、置換など、さまざまな化学反応を起こします。それは、肝臓酵素シトクロム P450 3A4 (CYP3A4) によって分解されます。エファビレンツ、カルバマゼピン、またはセントジョンズワートなどのこの酵素を誘導する薬物との併用は、エルバスビルの血漿レベルが低くなり、効果が得られない可能性があります。 逆に、CYP3A4 阻害剤との併用は、血漿レベルを上昇させる可能性があります . これらの反応から生成される主な産物は、糞便および尿から排泄される代謝物です .

科学的研究の応用

エルバスビルは、主に医療分野で C 型肝炎の治療に使用されます。 それは、12 週間の治療後に、遺伝子型 1 で 94% から 97%、遺伝子型 4 で 97% から 100% の持続的ウイルス応答 (SVR) 率を達成する上で高い有効性を示しています . さらに、エルバスビルは、COVID-19 の原因となるウイルスである SARS-CoV-2 に対する潜在的な抗ウイルス効果について調査されています . 化学の分野では、エルバスビルは、NS5A 阻害剤の合成と活性を研究するためのモデル化合物として役立ちます .

類似化合物との比較

Elbasvir is one of several NS5A inhibitors available for the treatment of hepatitis C. Other similar compounds include daclatasvir, ledipasvir, ombitasvir, pibrentasvir, and velpatasvir . Compared to these compounds, Elbasvir has shown increased potency against clinical resistance variants and an improved resistance profile . Its unique tetracyclic indole-based structure contributes to its high efficacy and selectivity .

生物活性

Elbasvir is a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), which plays a crucial role in viral replication and assembly. This article provides a comprehensive overview of the biological activity of elbasvir, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Elbasvir targets the NS5A protein, which is essential for the replication of HCV. The inhibition of NS5A disrupts various processes involved in viral replication and assembly:

- Blocking Signaling Interactions : Elbasvir interferes with the signaling pathways necessary for viral life cycle progression.

- Redistribution of NS5A : It causes a redistribution of NS5A from the endoplasmic reticulum to lipid droplets, impacting the formation of replication complexes.

- Modification of HCV Replication Complex : By altering the structure and function of the replication complex, elbasvir effectively reduces viral load.

Pharmacokinetics

Elbasvir exhibits distinct pharmacokinetic properties that influence its therapeutic effectiveness:

- Absorption : Peak plasma concentrations are reached within 3 to 6 hours post-administration, with an absolute bioavailability of approximately 32% .

- Distribution : The drug has an estimated apparent volume of distribution of 680 liters and is highly protein-bound (over 99.9%) to plasma proteins .

- Metabolism : It undergoes oxidative metabolism primarily via CYP3A, with no significant circulating metabolites detected in human plasma .

- Elimination : The majority (90%) is eliminated via feces, with minimal renal excretion (<1%). The terminal half-life is around 24 hours .

Clinical Efficacy

Elbasvir is often used in combination with grazoprevir (GZR) to enhance therapeutic outcomes. Numerous studies have demonstrated its effectiveness across various patient populations:

Key Study Findings

- Real-World Efficacy :

- Phase III Trials :

- Pediatric Studies :

Safety Profile

The safety profile of elbasvir has been extensively evaluated across various studies:

- Adverse Events : Commonly reported adverse events include fatigue (23.1%), headache (19.8%), and nausea (11.0%). Serious adverse events were rare .

- Drug-Induced Liver Injury (DILI) : A retrospective cohort study found no significant increase in DILI incidence among patients treated with elbasvir compared to other treatment regimens .

Summary Table of Adverse Events

| Adverse Event | Frequency (%) |

|---|---|

| Fatigue | 23.1 |

| Headache | 19.8 |

| Nausea | 11.0 |

| Elevated Aminotransferase Levels | 2.8 |

| Dizziness | 0.3 |

| Constipation | 0.3 |

特性

Key on ui mechanism of action |

Elbasvir is an inhibitor of the HCV non-structural protein 5A. While the precise role of this protein is unknown, it is essential to viral replication and virion assembly.[synthesis] Potential modes of action of NS5A inhibitors like elbasvir include blocking signaling interactions, redistribution of NS5A from the endoplasmic reticulum to the surface of lipid droplets, and modification of the HCV replication complex. Computational target-based _in silico_ research suggests that elbasvir may carry activity at several proteins required for replication of SARS-CoV-2 - namely RNA-dependent RNA polymerase, helicase, and papain-like proteinase - although specific activity has yet to be affirmed by follow-up clinical studies. |

|---|---|

CAS番号 |

1370468-36-2 |

分子式 |

C49H55N9O7 |

分子量 |

882.0 g/mol |

IUPAC名 |

methyl N-[1-[2-[5-[3-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62) |

InChIキー |

BVAZQCUMNICBAQ-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

異性体SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2N=CC(=N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7C=NC(=N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

正規SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC |

外観 |

solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

MK8742; MK-8742; MK 8742; Elbasvir; Zepatier. |

製品の起源 |

United States |

Q1: What is the mechanism of action of Elbasvir?

A1: Elbasvir is a potent and selective inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). [, , , , ] It exerts its antiviral activity by binding to NS5A and interfering with its function, which is essential for viral replication. [, ]

Q2: How does Elbasvir's binding to NS5A inhibit HCV replication?

A2: While the exact mechanism is not fully elucidated, Elbasvir's binding to NS5A disrupts critical viral processes, including RNA replication and virion assembly. [, , ] This disruption ultimately halts the production of new viral particles.

Q3: Does Elbasvir target specific HCV genotypes?

A3: Yes, Elbasvir exhibits potent antiviral activity against HCV genotypes 1a, 1b, 4, and 6. [, , , , ] It also shows activity against genotypes 2a and 3a, but the response may be less pronounced. []

Q4: Are there differences in Elbasvir's effectiveness against different HCV genotypes?

A4: Yes, clinical trials have shown that Elbasvir is highly effective in treating genotypes 1 and 4 infections. [] The efficacy against other genotypes can vary, and factors like the presence of resistance-associated substitutions need to be considered. [, ]

Q5: What is the molecular formula and weight of Elbasvir?

A5: This information is not explicitly provided within the provided research abstracts.

Q6: Is there any spectroscopic data available for Elbasvir?

A6: The provided research abstracts do not offer specific spectroscopic data for Elbasvir.

Q7: Does Elbasvir possess any catalytic properties?

A7: Elbasvir is not known to exhibit catalytic properties. Its mechanism of action primarily involves binding and inhibiting a specific viral protein.

Q8: Have computational methods been used to study Elbasvir?

A9: Yes, computational docking simulations have been employed to predict the binding affinity of Elbasvir to various SARS-CoV-2 proteins, suggesting a potential for repurposing the drug for COVID-19 treatment. []

Q9: Are there ongoing efforts to modify Elbasvir's structure to improve its activity?

A11: While the provided abstracts do not directly mention ongoing structural modifications of Elbasvir, the research highlights the importance of understanding the impact of HCV NS5A mutations on drug resistance. [, ] This understanding can guide future drug design efforts to overcome resistance and potentially target a broader range of HCV genotypes.

Q10: What SHE (Safety, Health, and Environment) regulations are relevant to Elbasvir's development and manufacturing?

A10: The provided research primarily focuses on the clinical efficacy and safety of Elbasvir, without delving into specific SHE regulations related to its development and manufacturing.

Q11: How is Elbasvir absorbed, distributed, metabolized, and excreted (ADME) in the body?

A14: While the provided abstracts do not detail the complete ADME profile of Elbasvir, research indicates that it is primarily excreted through feces. [] It does not require dosage adjustments in patients with renal impairment. []

Q12: What are the pharmacokinetic interactions of Elbasvir with other medications?

A12: Studies have explored Elbasvir's pharmacokinetic interactions with various drugs, including:

- HIV Protease Inhibitors: Co-administration with HIV protease inhibitors (atazanavir, lopinavir, darunavir) significantly increases Grazoprevir exposure, leading to a contraindication for their combined use. []

- Famotidine and Pantoprazole: Gastric acid-reducing agents like famotidine and pantoprazole do not significantly alter the pharmacokinetics of Elbasvir. []

- Raltegravir and Dolutegravir: No clinically relevant drug interactions were observed when Elbasvir was co-administered with HIV integrase inhibitors raltegravir or dolutegravir. []

- Tenofovir Disoproxil Fumarate (TDF): Co-administration with TDF does not result in clinically significant changes in tenofovir exposure. []

- Doravirine: Co-administration with doravirine results in a modest increase in doravirine exposure, but this is not considered clinically meaningful. []

- Warfarin: Elbasvir, when co-administered with Grazoprevir, can decrease warfarin sensitivity during treatment, which recovers after treatment completion. []

Q13: Has the efficacy of Elbasvir been demonstrated in preclinical models?

A16: Yes, Elbasvir has demonstrated potent antiviral activity in preclinical studies using HCV replicons, which are cell-based systems that mimic viral replication. [, , ] These studies have been crucial in evaluating its activity against various HCV genotypes and resistance-associated variants.

Q14: What do clinical trials tell us about the efficacy of Elbasvir in treating HCV infection?

A17: Extensive clinical trials have demonstrated that Elbasvir, in combination with Grazoprevir, achieves high sustained virologic response rates (SVR12) in patients with HCV genotype 1, 4, and 6 infections. [, , , , ] These trials have included diverse patient populations, including those with cirrhosis, HIV co-infection, and advanced chronic kidney disease.

Q15: What are the common mechanisms of resistance to Elbasvir?

A18: The most common resistance mechanism involves amino acid substitutions in the HCV NS5A protein, particularly at positions 28, 30, 31, and 93. [, , , ] These substitutions can alter Elbasvir's binding affinity, reducing its effectiveness.

Q16: Does Elbasvir exhibit cross-resistance with other HCV antiviral drugs?

A19: While Elbasvir shows no cross-resistance with NS3/4A protease inhibitors like Grazoprevir, [] cross-resistance can occur with other NS5A inhibitors. [] The specific substitutions in the NS5A protein determine the extent of cross-resistance.

Q17: Are there any specific drug delivery strategies being explored to improve the delivery of Elbasvir?

A17: The provided research abstracts do not discuss specific drug delivery strategies for Elbasvir.

Q18: What analytical methods are used to quantify Elbasvir in biological samples?

A18: Several analytical methods have been developed and validated for quantifying Elbasvir in various matrices:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method has been used to quantify Elbasvir in human plasma. [, ]

- High-performance liquid chromatography (HPLC): Various HPLC methods, including RP-HPLC (reverse-phase HPLC), have been developed for the simultaneous determination of Elbasvir and Grazoprevir in bulk and pharmaceutical dosage forms. [, , , , ]

Q19: What is the environmental impact of Elbasvir?

A19: This information is not discussed within the scope of the provided research abstracts.

Q20: What is known about the dissolution and solubility properties of Elbasvir?

A20: Specific dissolution and solubility data are not detailed within the provided research abstracts.

Q21: How are the analytical methods used for Elbasvir validated?

A26: Developed analytical methods for Elbasvir, particularly the LC-MS/MS and HPLC methods, undergo rigorous validation according to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, , , , ] This validation ensures that the methods are accurate, precise, specific, and reliable for their intended purpose.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。